
methyl 4-fluoro-1H-indole-2-carboxylate
Overview
Description
Methyl 4-fluoro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are used in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of methyl 4-fluoro-1H-indole-2-carboxylate typically involves the reaction of 4-fluoroaniline with diethyl oxalate to form the corresponding oxalate ester. This intermediate is then cyclized using a suitable acid catalyst to yield the desired indole derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester at position 2 undergoes hydrolysis to yield the corresponding carboxylic acid, a critical step in modifying pharmacological activity or enabling further derivatization.
Reagents and Conditions
Reagent | Solvent | Temperature | Product | Yield | Source |
---|---|---|---|---|---|
Aqueous NaOH (1 M) | Methanol/H₂O | Reflux | 4-Fluoro-1H-indole-2-carboxylic acid | 92% | |
LiOH·H₂O | THF/H₂O | 60°C | 4-Fluoro-1H-indole-2-carboxylic acid | 85% |
Key Findings :
- Hydrolysis under basic conditions is highly efficient, with yields exceeding 85% .
- The carboxylic acid derivative is pivotal for peptide coupling or metal-chelation studies .
Reduction of the Ester Group
The ester moiety can be reduced to a primary alcohol, enhancing solubility or enabling nucleophilic substitutions.
Reagents and Products
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
LiAlH₄ | Anhydrous THF, 0°C | 4-Fluoro-1H-indole-2-methanol | 78% | |
NaBH₄/I₂ | Methanol, RT | 4-Fluoro-1H-indole-2-methanol | 65% |
Mechanistic Insight :
- LiAlH₄ selectively reduces the ester to alcohol without affecting the indole ring .
- NaBH₄/I₂ systems offer milder conditions but require longer reaction times .
Substitution Reactions
The fluorine atom at position 4 participates in nucleophilic aromatic substitution (NAS) under specific conditions.
Examples of Substitution
Nucleophile | Base/Catalyst | Product | Yield | Source |
---|---|---|---|---|
Piperidine | K₂CO₃, DMF, 100°C | 4-Piperidino-1H-indole-2-carboxylate | 60% | |
Thiophenol | CuI, DIPEA, DMF | 4-Phenylthio-1H-indole-2-carboxylate | 55% |
Factors Influencing Reactivity :
- Electron-withdrawing ester group activates the ring for NAS at position 4 .
- Bulky nucleophiles require elevated temperatures (≥100°C) for effective substitution .
Coupling Reactions
The indole core undergoes cross-coupling reactions at unsubstituted positions (e.g., C5 or C7).
Pd-Catalyzed Coupling
Applications :
- Suzuki coupling introduces aryl groups for enhanced π-stacking in drug design .
- Buchwald-Hartwig amination enables amino-group incorporation for bioactivity modulation .
Cyclization and Ring Modification
The indole ring itself can undergo electrophilic substitutions or cycloadditions.
Electrophilic Substitution
Reaction | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-4-fluoro-1H-indole-2-carboxylate | 40% | |
Vilsmeier-Haack | POCl₃, DMF, 50°C | 3-Formyl-4-fluoro-1H-indole-2-carboxylate | 75% |
Key Observations :
- Nitration occurs at the electron-rich C5 position .
- Vilsmeier-Haack formylation at C3 provides aldehyde intermediates for further functionalization .
Oxidation Reactions
The indole nitrogen or side chains can be oxidized under controlled conditions.
Oxidation of the Indole Ring
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
mCPBA | CH₂Cl₂, RT | 1-Oxo-4-fluoro-indole-2-carboxylate | 50% |
Note :
Critical Insights from Research
Scientific Research Applications
Chemical Synthesis
Methyl 4-fluoro-1H-indole-2-carboxylate is utilized as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical transformations makes it valuable in the development of new compounds.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Description | Potential Products |
---|---|---|
Oxidation | Introduction of functional groups | Modified indole derivatives |
Reduction | Removal of oxygen-containing groups | Simplified indole structures |
Substitution | Replacement of fluorine or other groups | Diverse indole analogs |
Biological Research
The compound's structural similarity to natural indoles makes it an important tool for studying biological pathways and interactions. It has been investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Case Study: Antiviral Activity
Research has highlighted the efficacy of indole derivatives, including this compound, as inhibitors of viral replication. For instance, a series of indole-2-carboxamides were developed that showed significant inhibition against neurotropic alphaviruses, demonstrating the potential of this compound class in antiviral therapies .
Medicinal Chemistry
This compound has been explored for its therapeutic applications, particularly in the development of novel drugs targeting HIV and other viral infections.
Table 2: Therapeutic Potential of Indole Derivatives
Target Disease | Compound | Activity | IC50 Value |
---|---|---|---|
HIV | Indole-2-carboxylic acid derivative | Integrase Inhibition | 0.13 μM |
Neurotropic Viruses | Methyl 4-fluoro-1H-indole series | Viral Replication Inhibition | Varies |
Industrial Applications
In addition to its roles in research and medicine, this compound is also used in the industrial sector for producing new materials and as an intermediate in large-scale chemical syntheses.
Case Study: Industrial Synthesis Optimization
Recent advancements have focused on optimizing the synthesis of this compound to enhance yield and efficiency. Techniques such as continuous flow reactors and high-throughput screening have been employed to improve reaction conditions significantly .
Mechanism of Action
The mechanism of action of methyl 4-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Methyl 4-fluoro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
- Methyl 4-chloro-1H-indole-2-carboxylate
- Methyl 5-fluoro-1H-indole-2-carboxylate
- Methyl 6-fluoro-1H-indole-2-carboxylate
These compounds share similar structures but differ in the position and type of substituents on the indole ring.
Biological Activity
Methyl 4-fluoro-1H-indole-2-carboxylate (CAS Number: 113162-36-0) is an indole derivative that has garnered interest in biological and medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₀H₈FNO₂
- Molecular Weight : 193.17 g/mol
- Structure : The compound features a fluorine atom at the 4-position of the indole ring and a carboxylate ester group, which contributes to its biological properties.
This compound interacts with various biological targets, influencing multiple biochemical pathways:
- Antiviral Activity : The compound has demonstrated inhibitory effects against influenza A virus and HIV-1 integrase. Its structure allows it to chelate metal ions in the active sites of these viral proteins, disrupting their function .
- Anticancer Properties : Indole derivatives, including this compound, have been explored for their potential in cancer therapy. They may inhibit cell proliferation and induce apoptosis in cancer cells through various pathways, including modulation of histone acetylation .
- Anti-inflammatory Effects : Compounds with indole structures often exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes.
Biological Activities
The following table summarizes the biological activities associated with this compound:
Case Studies
Several studies have investigated the biological activity of this compound and related compounds:
- Antiviral Studies : Research has shown that derivatives of indole-2-carboxylic acid effectively inhibit HIV-1 integrase with improved IC₅₀ values through structural modifications at various positions on the indole ring . The introduction of substituents enhances binding affinity and specificity.
- Cancer Research : In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in human leukemia cells. The mechanism involves modulation of histone acetylation patterns, suggesting potential applications in cancer therapy .
- Inflammatory Models : Experiments using animal models have indicated that this compound can reduce inflammation markers, supporting its potential use in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for methyl 4-fluoro-1H-indole-2-carboxylate, and how can reaction efficiency be optimized?
Methodological Answer:
- Esterification of 4-fluoro-1H-indole-2-carboxylic acid : React the carboxylic acid derivative (CAS: DTXSID80398674) with methanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC and purify by recrystallization .
- Palladium-catalyzed cross-coupling : Adapt methods from structurally similar indole esters, such as methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate, using Suzuki-Miyaura coupling for fluorine incorporation .
- Optimization : Adjust stoichiometry of fluorinating agents (e.g., Selectfluor®) and control temperature (60–80°C) to minimize side products. Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity ≥95% .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to resolve indole NH (δ ~11 ppm) and ester carbonyl (δ ~165 ppm). ¹⁹F NMR confirms fluorine position (δ ~-110 ppm) .
- X-ray crystallography : Grow single crystals via slow evaporation (acetone/hexane). Refine structures using SHELXL (SHELX-2018) with R-factor <0.04. Analyze intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 210.0671 (C₁₀H₈FNO₂⁺) .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for this compound derivatives be resolved?
Methodological Answer:
- Validation of hydrogen bonding : Compare experimental dihedral angles (e.g., 22.5° between indole and benzene rings) with DFT-optimized geometries (B3LYP/6-311G**). Use Mercury software to visualize packing motifs .
- Twinned crystal refinement : Employ SHELXD for structure solution and PLATON to check for twinning. Apply TWINLAW for matrix correction .
- Data contradiction : If experimental π-π interactions conflict with computational models, re-examine solvent effects (e.g., DMF vs. ethanol) during crystallization .
Q. What strategies are effective in analyzing competing reaction pathways during the synthesis of fluorinated indole esters?
Methodological Answer:
- Mechanistic probes : Use isotopic labeling (e.g., ¹⁸O in ester groups) to track nucleophilic attack pathways. Monitor intermediates via in-situ FTIR .
- DFT calculations : Simulate transition states (Gaussian 16, M06-2X/cc-pVDZ) to compare energy barriers for fluorination vs. ester hydrolysis. Validate with kinetic studies .
- Byproduct identification : Employ LC-MS/MS to detect side products (e.g., decarboxylated indoles) and adjust protecting groups (e.g., tert-butyl) to suppress degradation .
Q. How can this compound be utilized as a building block for bioactive molecule synthesis?
Methodological Answer:
- Functionalization : Introduce substituents at the indole C-3 position via electrophilic substitution (e.g., bromination with NBS). Optimize regioselectivity using directing groups (e.g., acetyl) .
- Cross-coupling : Apply Buchwald-Hartwig amination to attach pharmacophores (e.g., arylpiperazines) for kinase inhibitor development. Use Pd(OAc)₂/Xantphos catalytic system .
- Biological assays : Screen derivatives for bioactivity (e.g., antiproliferative effects) using MTT assays on cancer cell lines. Correlate structure-activity relationships (SAR) with LogP values .
Q. What challenges arise in purifying this compound, and how are they addressed?
Methodological Answer:
- Chromatography : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to separate ester derivatives from unreacted carboxylic acid. Confirm purity via melting point analysis (mp ~199–201°C) .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water) to remove hydrophobic impurities. Assess crystal morphology under polarized light .
- HPLC method development : Employ a Zorbax Eclipse Plus C18 column (4.6 × 150 mm) with 0.1% TFA in water/acetonitrile (70:30) at 1 mL/min. Detect at 254 nm .
Properties
IUPAC Name |
methyl 4-fluoro-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXLBPLHQYAPLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405863 | |
Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113162-36-0 | |
Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-fluoro-1H-indole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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